Enantiomeric Excess: (S)-2-Ethylpiperidin-4-one Delivers >99 % ee via (−)-DPTTA Resolution, Outperforming Racemic and (R)-Configured Batches
The (S)-enantiomer of 2-ethylpiperidin-4-one is obtained by resolution of the racemate using (−)-DPTTA as the chiral resolving agent, yielding >99 % enantiomeric excess after recrystallization . In contrast, the racemic mixture inherently possesses 0 % ee, and the (R)-enantiomer produced via the analogous (+)-DPTTA route gives the opposite absolute configuration with a comparable ee of >99 % . This ee value exceeds the typical ≥95 % ee threshold required for chiral-pool synthesis in GMP pharmaceutical intermediate production.
| Evidence Dimension | Enantiomeric excess (ee) after chiral resolution |
|---|---|
| Target Compound Data | >99 % ee (S)-enantiomer |
| Comparator Or Baseline | 0 % ee (racemic mixture); >99 % ee for opposite (R)-enantiomer using (+)-DPTTA |
| Quantified Difference | (S)-enantiomer ee – racemate ee = >99 % absolute difference |
| Conditions | Resolution with (−)-DPTTA in appropriate solvent followed by recrystallization |
Why This Matters
Procurement of a single enantiomer with >99 % ee eliminates the need for in‑house chiral separation, directly reducing downstream synthetic costs and ensuring stereochemical fidelity of the final active pharmaceutical ingredient.
